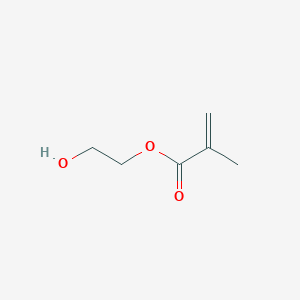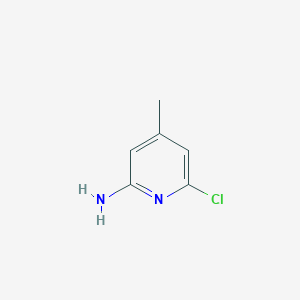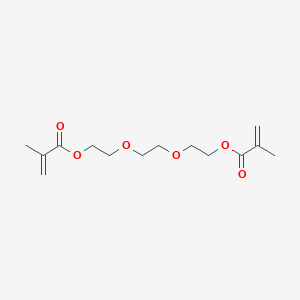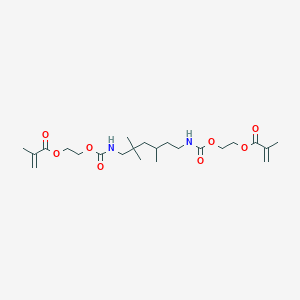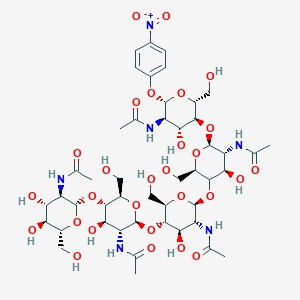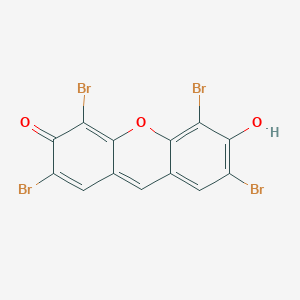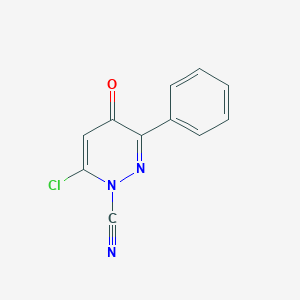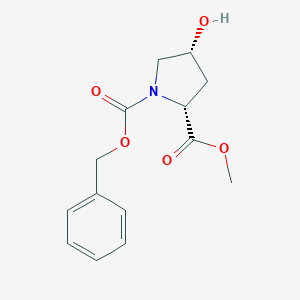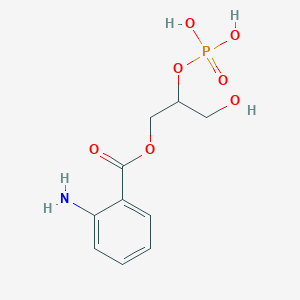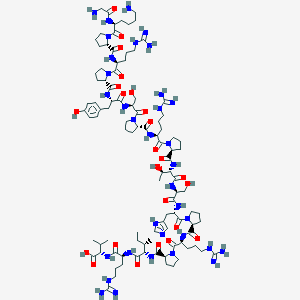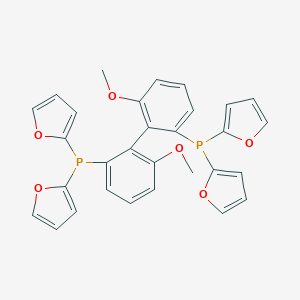![molecular formula C6H5N3O2 B118385 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione CAS No. 65996-50-1](/img/structure/B118385.png)
1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione
Overview
Description
1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione is a compound that has been used in the preparation of pyrazolopyrimidine derivatives or analogs as CCR4 function modulators . It is a purine analog that inhibits the growth of bacteria by binding to the enzyme DNA gyrase . The pyrrolopyrimidine derivatives are nitrogen-fused heterocycles that display a wide array of biological and pharmacological properties .
Molecular Structure Analysis
The molecular formula of this compound is C6H5N3O2. It has an average mass of 151.123 Da and a monoisotopic mass of 151.038177 Da .Physical And Chemical Properties Analysis
This compound has a density of 1.5±0.1 g/cm3. It has a molar refractivity of 35.2±0.3 cm3. The compound has 5 H bond acceptors and 3 H bond donors. It has a polar surface area of 74 Å2 and a molar volume of 99.6±3.0 cm3 .Scientific Research Applications
Synthesis and Derivative Formation
1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione and its derivatives are synthesized using various methods. Shaker et al. (2011) described an efficient procedure using controlled microwave heating to synthesize pyrrolo[2,3-d]pyrimidine-2,4-dione derivatives, highlighting the role of this compound in heterocyclic synthesis (Shaker, Sadek, Hafez, & Elrady, 2011). Tsupak et al. (2003) explored the reaction of pyrrolo[3,4-d]pyrimidine-2,4-dione with 1,3-diketones, leading to the formation of various pyrimidine derivatives (Tsupak, Shevchenko, Pozharskii, & Tkachenko, 2003).
Biopharmaceutical Properties
Jatczak et al. (2014) developed a straightforward synthesis of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones, observing significant variations in biopharmaceutical properties among the structural derivatives. This suggests the compound's utility in diverse biopharmaceutical applications (Jatczak, Muylaert, De Coen, Keemink, Wuyts, Augustijns, & Stevens, 2014).
Enzyme Inhibition
Naik et al. (2020) synthesized novel 1H-pyrano[2,3-d]pyrimidine-2,4(3H,5H)-dione derivatives, assessing their in vitro enzyme inhibitory potential. This research suggests the compound's relevance in enzyme inhibition studies (Naik, Bodke, P. J., & Naik, 2020).
Ligand Properties
Pittalà et al. (2006) discovered a new series of alpha(1)-adrenoceptor ligands featuring a 1H-pyrrolo[2,3-d]-pyrimidine-2,4(3H,7H)-dione system. This highlights its potential as a structural component in medicinal chemistry (Pittalà, Romeo, Salerno, Siracusa, Modica, Materia, Mereghetti, Cagnotto, Mennini, Marucci, Angeli, & Russo, 2006).
Antimicrobial Activity
Sharma et al. (2011) synthesized novel pyrimidine-2,4-(1H,3H)-diones and evaluated their antimicrobial activity, demonstrating the compound's potential in developing anti-infective agents (Sharma, Shrivastava, Singla, & Bhat, 2011).
Mechanism of Action
Target of Action
1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione has been found to target Fibroblast Growth Factor Receptors (FGFRs) and Toll-Like Receptor 7 (TLR7) . FGFRs play an essential role in various types of tumors , and TLR7 is an important member of Pattern Recognition Receptors (PRRs), which play a critical role in the innate immune response .
Mode of Action
Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling .
Pharmacokinetics
It is known that the compound’s low molecular weight could be beneficial to its bioavailability .
Result of Action
In vitro studies have shown that this compound can inhibit cell proliferation and induce apoptosis in cancer cells . It can also inhibit the migration and invasion of cancer cells . When acting on TLR7, it has shown exceptional antiviral activity .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of halogen atoms in the compound’s structure can enhance its potency, selectivity, and pharmacological properties . .
properties
IUPAC Name |
1,5-dihydropyrrolo[3,2-d]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O2/c10-5-4-3(1-2-7-4)8-6(11)9-5/h1-2,7H,(H2,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSRITDQWGPSXPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1NC(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30343770 | |
| Record name | 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30343770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
65996-50-1 | |
| Record name | 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30343770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How do 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione derivatives interact with biological targets, and what are the downstream effects?
A: Research indicates that certain this compound derivatives exhibit inhibitory activity against dipeptidyl peptidase IV (DPP-IV) [, ]. DPP-IV is an enzyme involved in glucose metabolism, and its inhibition can lead to increased levels of incretin hormones like GLP-1. This, in turn, can stimulate insulin secretion and improve glycemic control, making these compounds potentially useful for treating type 2 diabetes [].
Q2: What is the relationship between the structure of this compound derivatives and their biological activity?
A: Structure-activity relationship (SAR) studies have shown that modifications to the core structure of this compound significantly influence its activity and selectivity towards different targets. For instance, introducing specific substituents at the 8-position of the 9-deazaxanthine scaffold can enhance binding affinity to adenosine receptors []. Similarly, studies on (E)-8-(3-chlorostyryl)caffeine analogs revealed that modifications leading to 9-deazaxanthine derivatives resulted in compounds with dual A2A antagonist and MAO-B inhibitor activity []. These findings highlight the importance of systematic structural modifications in optimizing the desired biological activity and selectivity of this compound derivatives for specific therapeutic applications.
Q3: What are the advantages of developing a specific salt form of 6-[(3R)-3-aminopiperidin-1-yl]-5-(2-chloro-5-fluorobenzyl)-1,3-dimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione?
A: Research has focused on developing the monochlorhydrate hemihydrate salt form of 6-[(3R)-3-aminopiperidin-1-yl]-5-(2-chloro-5-fluorobenzyl)-1,3-dimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione []. This specific salt form demonstrates superior handling properties and improved storage stability compared to other forms []. This is crucial for pharmaceutical development, as it ensures consistent dosing and facilitates the manufacturing and distribution processes. By enhancing stability, this specific salt form increases the feasibility of utilizing this compound as an active ingredient in pharmaceutical formulations.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

